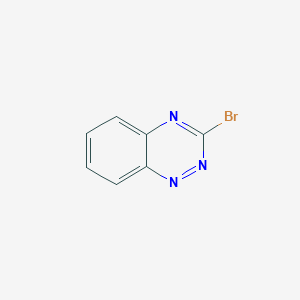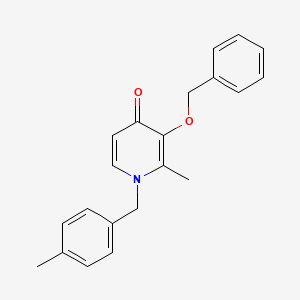![molecular formula C18H13NO5S2 B2457596 2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 853903-77-2](/img/structure/B2457596.png)
2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a synthetic compound that has drawn interest in the scientific community due to its unique structure and potential applications. Its molecular structure comprises a benzoic acid core with substituents that include a methoxyphenyl group and a thiazolidine-4-one ring. This combination confers unique chemical properties and makes it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize 2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid, researchers typically start with an appropriately substituted benzoic acid and a 4-oxo-2-sulfanylidene-1,3-thiazolidine derivative. The synthetic procedure generally involves:
Condensation Reactions: : Using a base such as sodium hydroxide to facilitate the condensation between the benzoic acid and the thiazolidine derivative.
Dehydration: : Acetic anhydride or a similar dehydrating agent might be used to promote the formation of the methoxyphenyl group.
Temperature Control: : Maintaining the reaction mixture at an elevated temperature (around 80-100°C) ensures the completion of the reaction.
Industrial Production Methods
For industrial-scale production, the process needs to be cost-effective and efficient. Industrial methods may include:
Batch Processing: : Utilizing large reactors where all reagents are combined and the reaction proceeds under controlled conditions.
Flow Chemistry: : Implementing continuous flow reactors for better heat and mass transfer, thus improving reaction efficiency and product yield.
Purification: : Employing crystallization and chromatography techniques to purify the final product to the desired specification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the thiazolidine ring and the methoxyphenyl group.
Reduction: : Reduction reactions may target the carbonyl group on the thiazolidine ring.
Substitution: : Various substituents on the benzoic acid or the thiazolidine ring can be substituted via electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents (e.g., chlorine gas), organometallic compounds (e.g., Grignard reagents).
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion of carbonyl groups to alcohols or alkanes.
Substitution: : Varied based on the substituents introduced (e.g., halogenated benzoic acids).
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its structure allows for various functional group modifications, making it useful in creating derivatives for different purposes.
Biology
The compound exhibits potential biological activity, including antimicrobial and antifungal properties. Researchers study its interactions with bacterial and fungal cells to develop new pharmaceuticals.
Medicine
In medicine, its unique structure enables the exploration of new therapeutic agents. Studies might focus on its anti-inflammatory or anticancer potential, utilizing its chemical framework to design effective drugs.
Industry
In industry, this compound might be used in the production of advanced materials or as a catalyst in specific reactions. Its stability and reactivity profile make it suitable for diverse industrial applications.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Molecular Targets: : Targets might include enzymes, receptors, or cellular structures.
Pathways Involved: : Depending on its application, it might modulate signaling pathways, interfere with metabolic processes, or alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic Acid: : Also a benzoic acid derivative but lacks the thiazolidine ring.
Thiazolidinediones: : Have a similar thiazolidine ring but differ in the attached functional groups.
Methoxyphenyl Derivatives: : Compounds with a methoxyphenyl group but different core structures.
Uniqueness
What sets 2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid apart is its combination of a benzoic acid core with a thiazolidine ring and a methoxyphenyl group. This unique combination provides a versatile platform for chemical modifications and various applications in research and industry.
Eigenschaften
IUPAC Name |
2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5S2/c1-24-12-5-2-10(3-6-12)8-15-16(21)19(18(25)26-15)11-4-7-13(17(22)23)14(20)9-11/h2-9,20H,1H3,(H,22,23)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTODQUACKLHOJH-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2457513.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2457515.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2457516.png)


![1-[3-(2-Fluorophenyl)-3-methylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2457523.png)
![7-(4-fluorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2457524.png)




![N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B2457530.png)
![3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2457531.png)

